5-(3-Acetylphenyl)-3-methylphenol
Description
5-(3-Acetylphenyl)-3-methylphenol is a phenolic derivative characterized by a central phenol ring substituted with a methyl group at position 3 and a 3-acetylphenyl group at position 5.
Properties
IUPAC Name |
1-[3-(3-hydroxy-5-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-14(9-15(17)7-10)13-5-3-4-12(8-13)11(2)16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHDHZGRIHFQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683799 | |
| Record name | 1-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-92-1 | |
| Record name | 1-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylphenyl)-3-methylphenol typically involves the Friedel-Crafts acylation reaction. This reaction uses an acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(3-Acetylphenyl)-3-methylphenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylphenyl)-3-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a quinone derivative.
Reduction: Formation of 5-(3-Hydroxyphenyl)-3-methylphenol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(3-Acetylphenyl)-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Studied for its potential anti-inflammatory and analgesic properties.
Industry: Used in the production of polymers and resins due to its phenolic hydroxyl group, which can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-3-methylphenol involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the acetyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-(3-Acetylphenyl)-3-methylphenol with key analogs based on molecular structure, substituents, and physicochemical properties:
Key Observations:
- Substituent Effects: The acetyl group in 5-(3-Acetylphenyl)-3-methylphenol enhances polarity and may increase melting points compared to alkyl or halogen-substituted analogs (e.g., 5-(3-Fluoro-4-methylphenyl)-3-methylphenol) due to hydrogen bonding .
- Synthesis: Friedel-Crafts acylation is a plausible route for introducing the acetylphenyl group, as demonstrated in related hydroxyacetophenones . In contrast, fluorinated analogs like 5-(3-Fluoro-4-methylphenyl)-3-methylphenol may involve Suzuki coupling or halogenation steps .
Reactivity and Functional Group Interactions
- Electrophilic Substitution: The acetyl group in 5-(3-Acetylphenyl)-3-methylphenol deactivates the aromatic ring, directing electrophilic attacks to meta/para positions relative to the substituent. This contrasts with methyl or fluorine substituents, which are less deactivating .
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